

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxyresorcinol

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Compound of Interest

Compound Name: 4-Methoxybenzene-1,3-diol

Cat. No.: B119832

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Introduction: Unveiling the Potential of 4-Methoxyresorcinol

4-Methoxyresorcinol, also known as 2,4-dihydroxyanisole, is a phenolic compound of significant interest to the scientific community, particularly for researchers, scientists, and professionals in drug development. Its unique chemical structure, featuring both hydroxyl and methoxy functional groups on a benzene ring, imparts a range of physicochemical properties that make it a valuable building block in organic synthesis and a promising candidate in medicinal chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of 4-methoxyresorcinol, offering both foundational knowledge and practical insights for its application in a research and development setting.

Recent studies have highlighted the potential of 4-methoxyresorcinol and its derivatives in various therapeutic areas. For instance, it has been investigated for its anticancer activities, with studies showing moderate efficacy against cell lines such as MCF-7, MDA-MB-231, and LNCaP.[1] Furthermore, the resorcinol scaffold is a well-known pharmacophore, and its derivatives have been explored as potent tyrosinase inhibitors, suggesting applications in dermatology and for treating hyperpigmentation disorders. The meta-dihydroxy arrangement in resorcinols confers resistance to oxidation by tyrosinase while still allowing for favorable interactions with the enzyme's copper ions.[1] This technical guide will delve into the essential physicochemical parameters that govern the behavior and reactivity of 4-methoxyresorcinol,

providing a solid foundation for its strategic use in the design and synthesis of novel therapeutic agents.

Core Physicochemical Properties: A Quantitative Overview

The utility of a chemical entity in drug design and development is fundamentally linked to its physicochemical properties. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical properties of 4-methoxyresorcinol are summarized in the table below, followed by a detailed discussion of each.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ O ₃	[2] [3] [4] [5]
Molecular Weight	140.14 g/mol	[2] [3] [4] [5]
Appearance	Yellow Oil / Solid	[5]
Color	Very Dark Red to Very Dark Brown (Solid)	[5]
Melting Point	66 °C	[5]
Boiling Point	123-125 °C at 1.5 Torr	[5]
Density	1.270 ± 0.06 g/cm ³ (Predicted)	[5]
pKa	9.76 ± 0.10 (Predicted)	[5]
Solubility	Slightly soluble in DMSO and Methanol	[5]

Structural and Molecular Characteristics

4-Methoxyresorcinol possesses the chemical structure **4-methoxybenzene-1,3-diol**. Its identity is unambiguously confirmed by the following identifiers:

- CAS Number: 6100-60-3[\[2\]](#)[\[3\]](#)[\[5\]](#)

- InChI: 1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3[4][5]
- InChIKey: GPJJASIJVRXZFI-UHFFFAOYSA-N[4][5]
- SMILES: COc1ccc(O)cc1O[4][5]

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// Nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"]; C7 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"];
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// Edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- H1; C3 -- O2; O2 -- H2; C4 -- O3; O3 -- C7; C7 -- H3; C7 -- H4; C7 -- H5; C2 -- H6; C5 -- H7; C6 -- H8;
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} 4-Methoxyresorcinol Structure

Melting and Boiling Points: Indicators of Purity and Intermolecular Forces

The melting point of a solid is a critical indicator of its purity. For 4-methoxyresorcinol, a sharp melting point at 66 °C suggests a high degree of purity.[5] The boiling point, recorded as 123-125 °C at a reduced pressure of 1.5 Torr, is another important physical constant that provides information about the compound's volatility and the strength of its intermolecular forces.[5]

Acidity (pKa): A Key Determinant of Ionization and Biological Activity

The predicted pKa of 9.76 ± 0.10 for 4-methoxyresorcinol indicates that it is a weak acid, a characteristic feature of phenolic compounds.[5] The pKa value is crucial for predicting the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. In a physiological environment with a pH of approximately 7.4, 4-methoxyresorcinol will exist predominantly in its neutral, protonated form.

Solubility Profile: Guiding Formulation and Experimental Design

The solubility of 4-methoxyresorcinol is reported as "slightly soluble" in dimethyl sulfoxide (DMSO) and methanol.[5] This information is vital for researchers when preparing solutions for in vitro assays, analytical testing, and synthetic reactions. The amphiphilic nature of the molecule, with its polar hydroxyl groups and a more nonpolar methoxy and benzene ring, dictates its solubility in various solvents.

Experimental Protocols for Physicochemical Characterization

To ensure the scientific integrity and reproducibility of research, it is essential to employ standardized and validated experimental protocols for determining the physicochemical properties of a compound. This section outlines detailed methodologies for the characterization of 4-methoxyresorcinol.

Synthesis of 4-Methoxyresorcinol

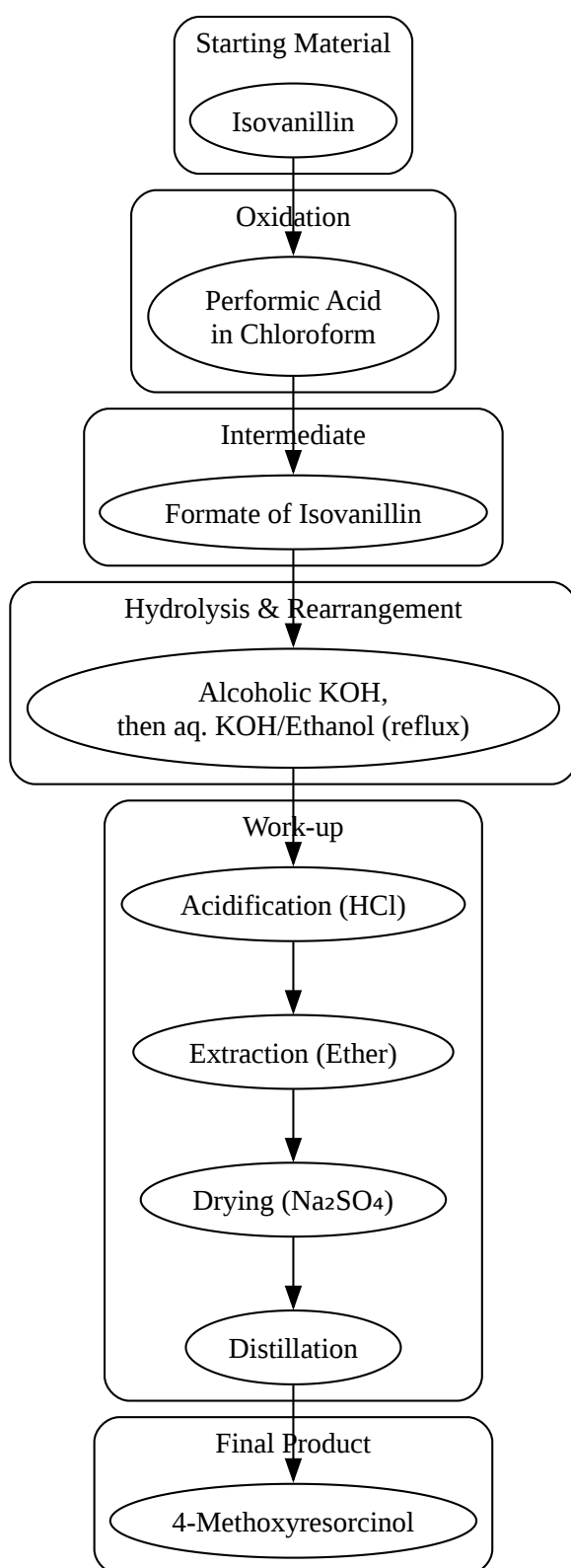
A common synthetic route to 4-methoxyresorcinol starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[5]

Materials:

- Isovanillin
- Dry chloroform
- Performic acid
- Alcoholic potassium hydroxide solution (10%)
- Aqueous ethanol (80%)
- Dilute hydrochloric acid
- Ether
- Anhydrous sodium sulfate

Procedure:

- Dissolve isovanillin (10 g, 0.066 mole) in dry chloroform (100 ml) and cool the solution to 0°C.
- Add performic acid dropwise to the vigorously stirred solution. Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the isovanillin is consumed, stir the mixture for an additional 3 hours and then remove the solvent in vacuo.
- Treat the resulting formate of isovanillin with a 10% alcoholic potassium hydroxide solution until the solution is alkaline.
- Reflux the reaction mixture for 1 hour with a 10% solution of potassium hydroxide in 80% aqueous ethanol.
- Remove the solvent in vacuo and acidify the remaining solution with dilute hydrochloric acid.
- Extract the aqueous solution with ether (4 x 100 ml).
- Dry the combined ether extracts over anhydrous sodium sulfate and distill to obtain 4-methoxyresorcinol as an oil, which solidifies on cooling.[5]



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Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Provides information about the number and types of protons in the molecule and their neighboring atoms. For 4-methoxyresorcinol, one would expect signals for the aromatic protons, the hydroxyl protons, and the methoxy protons. The chemical shifts (δ) and coupling constants (J) are characteristic of the molecule's structure.
- ^{13}C NMR: Reveals the number of different carbon environments in the molecule. The spectrum of 4-methoxyresorcinol would show distinct signals for the aromatic carbons and the methoxy carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methoxyresorcinol would be expected to show characteristic absorption bands for:

- O-H stretching of the hydroxyl groups (typically a broad band around $3200\text{--}3600\text{ cm}^{-1}$).
- C-H stretching of the aromatic ring and the methoxy group (around $2850\text{--}3100\text{ cm}^{-1}$).
- C=C stretching of the aromatic ring (around $1450\text{--}1600\text{ cm}^{-1}$).
- C-O stretching of the ether and phenol groups (around $1000\text{--}1300\text{ cm}^{-1}$).

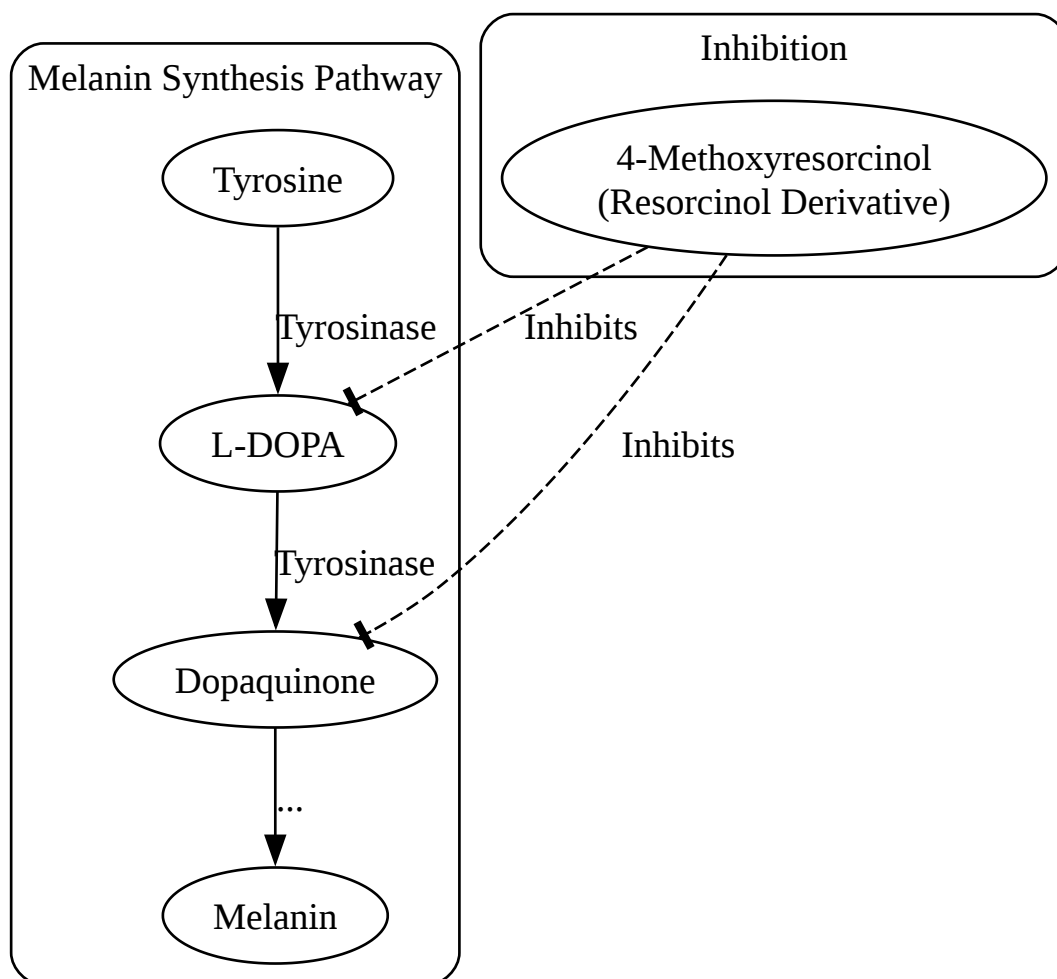
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds like 4-methoxyresorcinol typically exhibit characteristic absorption maxima in the UV region. For reference, 4-methoxyphenol shows absorption maxima at 222 nm and 282 nm.^[6] The exact λ_{max} for 4-methoxyresorcinol would need to be determined experimentally in a suitable solvent, such as methanol or ethanol.

Applications in Drug Development: A Compound of Growing Importance

The unique structural features of 4-methoxyresorcinol make it an attractive scaffold for the development of new therapeutic agents.

Tyrosinase Inhibition and Dermatological Applications

As a resorcinol derivative, 4-methoxyresorcinol is a promising candidate for the development of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders such as melasma and age spots. The meta-dihydroxy substitution pattern of resorcinols is known to be crucial for their inhibitory activity, as it resists oxidation by the enzyme.[1]



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Anticancer Potential

Recent in vitro studies have demonstrated the anticancer potential of 4-methoxyresorcinol. It has shown moderate activity against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (LNCaP) cell lines.[1] Furthermore, radioiodinated derivatives of 4-methoxyresorcinol have shown significant cellular uptake in MCF-7 cells, suggesting its potential as a scaffold for developing radiopharmaceuticals for cancer diagnosis and therapy.[1]

Safety and Handling: A Researcher's Responsibility

As with any chemical compound, proper safety precautions must be observed when handling 4-methoxyresorcinol. Based on available safety data sheets for similar compounds, the following guidelines should be followed:

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust or vapors. Use in a well-ventilated area or under a fume hood. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place.[5]
- **First Aid:** In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion: A Versatile Tool for Scientific Advancement

4-Methoxyresorcinol is a compound with a rich profile of physicochemical properties that make it a valuable asset in the fields of organic synthesis and drug discovery. Its potential as a tyrosinase inhibitor and an anticancer agent warrants further investigation. This technical guide has provided a comprehensive overview of its key characteristics and the experimental methodologies for their determination. By understanding and applying this knowledge, researchers can effectively harness the potential of 4-methoxyresorcinol to drive innovation and contribute to the development of new and improved therapeutic solutions.

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